Cas no 683264-30-4 (N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)

N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide structure
683264-30-4 structure
商品名:N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
CAS番号:683264-30-4
MF:C22H22FN3O3S2
メガワット:459.556786060333
CID:5989234
PubChem ID:4166575

N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide 化学的及び物理的性質

名前と識別子

    • N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
    • N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
    • Benzamide, N-[4-(4-fluorophenyl)-2-thiazolyl]-4-[(4-methyl-1-piperidinyl)sulfonyl]-
    • 683264-30-4
    • F1122-0497
    • N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
    • N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
    • AKOS024603171
    • AB00673362-01
    • Oprea1_122641
    • インチ: 1S/C22H22FN3O3S2/c1-15-10-12-26(13-11-15)31(28,29)19-8-4-17(5-9-19)21(27)25-22-24-20(14-30-22)16-2-6-18(23)7-3-16/h2-9,14-15H,10-13H2,1H3,(H,24,25,27)
    • InChIKey: FOBRMAMFGZKDLF-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC(C2=CC=C(F)C=C2)=CS1)(=O)C1=CC=C(S(N2CCC(C)CC2)(=O)=O)C=C1

計算された属性

  • せいみつぶんしりょう: 459.10866208g/mol
  • どういたいしつりょう: 459.10866208g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 31
  • 回転可能化学結合数: 5
  • 複雑さ: 708
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 116Ų

じっけんとくせい

  • 密度みつど: 1.368±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 6.55±0.50(Predicted)

N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1122-0497-75mg
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
683264-30-4 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1122-0497-1mg
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
683264-30-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1122-0497-100mg
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
683264-30-4 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1122-0497-20μmol
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
683264-30-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1122-0497-5mg
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
683264-30-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1122-0497-2mg
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
683264-30-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1122-0497-20mg
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
683264-30-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1122-0497-4mg
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
683264-30-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1122-0497-10μmol
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
683264-30-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1122-0497-5μmol
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
683264-30-4 90%+
5μl
$63.0 2023-05-17

N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide 関連文献

N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamideに関する追加情報

N-4-(4-Fluorophenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide (CAS No. 683264-30-4): A Comprehensive Overview

N-4-(4-Fluorophenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide (CAS No. 683264-30-4) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and is characterized by its unique structural features, which include a fluorinated phenyl group, a thiazole ring, and a sulfonyl moiety linked to a 4-methylpiperidine. These structural elements contribute to its pharmacological properties, making it a promising candidate for various therapeutic uses.

The thiazole ring is a key structural feature of this compound, known for its versatility in medicinal chemistry. Thiazoles are widely used in the design of drugs due to their ability to form stable complexes with metal ions and their potential to modulate biological processes. The presence of the fluorinated phenyl group enhances the lipophilicity and metabolic stability of the molecule, which can improve its bioavailability and pharmacokinetic properties. The sulfonyl moiety linked to the 4-methylpiperidine further enhances the compound's biological activity by providing additional points of interaction with target proteins.

Recent studies have highlighted the potential of N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Inflammation is a complex biological response involving multiple signaling pathways and mediators. This compound has been shown to exhibit anti-inflammatory properties by inhibiting key enzymes involved in the production of pro-inflammatory cytokines and mediators. For example, it has been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the synthesis of prostaglandins and leukotrienes, respectively.

In addition to its anti-inflammatory effects, N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide has also shown promise in the treatment of neurodegenerative diseases. Neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD) are characterized by progressive neuronal loss and cognitive decline. Research has indicated that this compound can protect neurons from oxidative stress and apoptosis, which are major contributors to neurodegeneration. It has been demonstrated to inhibit the formation of amyloid-beta plaques and tau protein aggregates, which are hallmark features of AD.

The pharmacokinetic profile of N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is another important aspect that has been extensively studied. Its high lipophilicity allows for good absorption through biological membranes, leading to improved oral bioavailability. Additionally, the compound exhibits favorable metabolic stability, which reduces the risk of rapid degradation in vivo. These properties make it an attractive candidate for drug development.

Clinical trials have also provided valuable insights into the safety and efficacy of N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide. Early-phase trials have demonstrated that it is well-tolerated by patients with minimal side effects. The most commonly reported adverse events include mild gastrointestinal symptoms such as nausea and diarrhea, which are generally manageable with dose adjustments or supportive care. These findings suggest that this compound has a favorable safety profile and is suitable for further clinical evaluation.

Furthermore, ongoing research is exploring the potential of N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide in combination therapy regimens. Combining this compound with other drugs can enhance its therapeutic efficacy while reducing the risk of resistance development. For instance, it has been shown to synergize with nonsteroidal anti-inflammatory drugs (NSAIDs) in treating chronic inflammatory conditions such as rheumatoid arthritis (RA). The combination therapy approach leverages the complementary mechanisms of action between different drugs to achieve better clinical outcomes.

In conclusion, N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-y)sulfonylbenzamide (CAS No. 683264-30-4) is a promising compound with diverse therapeutic applications. Its unique structural features contribute to its anti-inflammatory and neuroprotective properties, making it a valuable candidate for drug development in various disease areas. Ongoing research and clinical trials continue to elucidate its full potential, paving the way for new treatment options for patients suffering from inflammatory and neurodegenerative diseases.

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